Picrasidine T

Description

Contextualization within Natural Product Chemistry and Alkaloid Research

Picrasidine T is a member of the vast and diverse group of natural products, which are chemical compounds produced by living organisms. These compounds have been a cornerstone of drug discovery, with many serving as the basis for the development of new therapeutic agents. Within the broad field of natural product chemistry, this compound is classified as an alkaloid. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This class of compounds is known for a wide range of physiological activities. researchgate.netspandidos-publications.com

This compound belongs to the β-carboline group of alkaloids. researchgate.net β-carbolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties. rsc.org The study of such compounds is crucial for understanding their potential therapeutic applications and for the development of new drugs.

Historical Perspective on the Isolation and Initial Reporting of this compound

The initial isolation and reporting of this compound, along with other related alkaloids, can be traced back to studies on the chemical constituents of plants from the Simaroubaceae family, particularly the species Picrasma quassioides. scielo.brscielo.br Research into the chemical makeup of this plant has been ongoing for decades, with the first β-carboline alkaloid from P. quassioides being identified in 1973. nih.gov

Over the years, numerous bis-β-carboline alkaloids have been isolated from this plant family by various research groups. rsc.org The specific discovery of this compound was a result of these extensive phytochemical investigations. scielo.brscielo.br

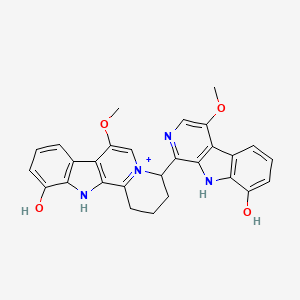

Classification of this compound as a Dimeric β-Carboline Alkaloid

This compound is classified as a dimeric β-carboline alkaloid. scielo.brscielo.brmdpi.com This means that its chemical structure is composed of two β-carboline units linked together. researchgate.net The alkaloids found in P. quassioides are generally categorized into β-carboline alkaloids, canthin-6-one (B41653) alkaloids, and alkaloid dimers. nih.gov this compound falls into the latter category, which are noted for their complex structures and significant biological activities. researchgate.netnih.gov

Specifically, this compound features an indolotetrahydroquinolizinium (ITHQ) skeleton, a unique structural feature shared by other related alkaloids like Picrasidine G and S. rsc.org

Overview of Major Academic Research Areas on this compound

Academic research on this compound and its related compounds has primarily focused on several key areas:

Isolation and Structural Elucidation: A significant body of research has been dedicated to the isolation of this compound and other alkaloids from Picrasma quassioides and the determination of their complex chemical structures. researchgate.net

Chemical Synthesis: Due to its complex structure, the total synthesis of this compound and its analogs has been a subject of interest for synthetic organic chemists. rsc.org These efforts are crucial for confirming the proposed structures and for producing these compounds in the laboratory for further study.

Biological Activity: A major driver of research into this compound is its potential biological and pharmacological activities. Studies have investigated its effects on various biological systems, contributing to the broader understanding of the therapeutic potential of β-carboline alkaloids. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-(8-hydroxy-4-methoxy-9H-pyrido[3,4-b]indol-1-yl)-7-methoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-35-20-12-29-27(28-22(20)14-6-3-11-19(34)25(14)31-28)17-9-5-8-16-26-23(21(36-2)13-32(16)17)15-7-4-10-18(33)24(15)30-26/h3-4,6-7,10-13,17H,5,8-9H2,1-2H3,(H3,29,31,33,34)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGLDKPJSVKHMA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N4O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Structural Elucidation, and Chemodiversity Investigations

Methodologies for Isolation from Picrasma quassioides and Related Picrasma Species

Picrasidine T is a naturally occurring dimeric β-carboline alkaloid found in plants of the Picrasma genus, most notably Picrasma quassioides. nih.govmdpi.com The isolation of this compound and its congeners from the stems, branches, and roots of these plants involves a series of sophisticated extraction and chromatographic techniques. nih.govbvsalud.org

Initial extraction is typically performed using solvents such as 80% aqueous ethanol (B145695). bvsalud.org The resulting crude extract, a complex mixture of various phytochemicals, then undergoes extensive purification. Traditional methods have relied on multiple steps of column chromatography, utilizing stationary phases like silica (B1680970) gel, ODS (octadecylsilane), and Sephadex LH-20. bvsalud.org These methods, while effective, can be time-consuming and solvent-intensive. nih.gov

More advanced and efficient techniques have been developed to streamline the isolation process. High-speed counter-current chromatography (HSCCC) has emerged as a powerful tool for the separation and purification of alkaloids from Picrasma quassioides. nih.govmdpi.com HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, leading to better sample recovery and shorter separation times. nih.gov For instance, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water has been successfully employed to isolate alkaloids from crude extracts. nih.gov Another variation, pH-zone-refining countercurrent chromatography, is particularly useful for the large-scale separation of ionizable compounds like alkaloids, enabling the isolation of multigram quantities of pure compounds. mdpi.com

The general workflow for isolating this compound and related alkaloids can be summarized in the following table:

| Step | Technique | Description |

| 1. Extraction | Solvent Extraction | The plant material (e.g., stems of Picrasma quassioides) is treated with a solvent like aqueous ethanol to extract the chemical constituents. bvsalud.org |

| 2. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity. |

| 3. Purification | Column Chromatography | Techniques such as silica gel, ODS, and Sephadex LH-20 chromatography are used for further separation. bvsalud.org |

| 4. Advanced Separation | High-Speed Counter-Current Chromatography (HSCCC) / pH-Zone-Refining CCC | These advanced liquid-liquid chromatography methods provide efficient and scalable purification of alkaloids. nih.govmdpi.com |

| 5. Final Purification | Semi-preparative RP-HPLC | Reversed-phase high-performance liquid chromatography is often used as a final step to obtain highly pure compounds. bvsalud.org |

Advanced Spectroscopic and Analytical Approaches in Structural Elucidation of this compound (e.g., NMR, Mass Spectrometry)

Determining the precise molecular structure of a complex natural product like this compound is a significant challenge that requires a combination of modern spectroscopic techniques. numberanalytics.comjeolusa.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process. numberanalytics.comresearchgate.net

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. numberanalytics.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is a critical first step in structural elucidation. nih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the different structural components of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. jeolusa.comresearchgate.net A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

1D NMR:

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For instance, ¹H-NMR data for this compound hydrochloride has been reported, showing characteristic signals for the protons in its complex ring system. scispace.com

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

2D NMR: These experiments reveal correlations between different nuclei, allowing for the determination of the connectivity of atoms.

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting different fragments of the molecule.

By combining the data from these various spectroscopic methods, chemists can confidently assign the complete structure of this compound. nih.gov In some cases, X-ray crystallography can provide the definitive solid-state structure of a compound, as was done for the related alkaloid Picrasidine Q. jst.go.jp

Comparative Analysis of this compound within the Picrasidine Alkaloid Family

This compound belongs to a larger family of dimeric β-carboline alkaloids known as picrasidines. nih.govrsc.org These compounds are characterized by the presence of two β-carboline units linked together. pku.edu.cn this compound, along with Picrasidine G and Picrasidine S, features a unique indolotetrahydroquinolizinium (ITHQ) skeleton. rsc.orgpku.edu.cn

The structural variations within the picrasidine family are often subtle, involving differences in oxidation states, substitution patterns, and the nature of the linkage between the two β-carboline monomers. rsc.orgspandidos-publications.com For example, Picrasidine G is considered a simpler ITHQ-type bis-β-carboline alkaloid, while Picrasidines S and T possess an additional oxidation at the C-8 position. rsc.org

Other related picrasidines include:

Picrasidine A, C, F, H, and M: These are also bis-β-carboline alkaloids with varying structures. researchgate.net

Picrasidine I and J: These share a similar structural framework. mdpi.com

Picrasidine N: A dimeric alkaloid that acts as a PPARβ/δ agonist. medkoo.com

Picrasidine R: Possesses a 1,4-diketone linker between the two β-carboline fragments, distinguishing it from the ITHQ-type alkaloids. pku.edu.cn

Picrasidine U: A dimeric alkaloid composed of a canthin-5,6-dione and a β-carboline unit. capes.gov.br

The total synthesis of several picrasidines, including G, S, R, and T, has been achieved, which not only confirms their structures but also provides a potential route for producing these complex molecules and their analogues in the laboratory. pku.edu.cn These synthetic efforts have also shed light on their possible biosynthetic pathways. pku.edu.cn

Chemodiversity Studies of Bis-β-Carboline Alkaloids Structurally Related to this compound

The chemical diversity of bis-β-carboline alkaloids extends beyond the picrasidine family. The Picrasma genus is a rich source of these compounds, and numerous studies have focused on identifying and characterizing new members. jst.go.jpnih.gov

For instance, quassidines A-D are bis-β-carboline alkaloids isolated from Picrasma quassioides. nih.gov Quassidine A is particularly noteworthy as it possesses a novel cyclobutane (B1203170) moiety, representing a new structural subclass. nih.gov The discovery of such unique structures highlights the chemodiversity within this class of alkaloids and points to complex biosynthetic pathways.

The study of this chemodiversity is important for several reasons:

Chemotaxonomy: The distribution of specific alkaloids can be used to classify plants and understand their evolutionary relationships.

Drug Discovery: The structural diversity of these alkaloids provides a rich pool of compounds for screening for various biological activities. For example, different picrasidines have shown a range of activities, including acting as PPAR agonists and exhibiting anti-metastatic properties. mdpi.comacs.org

Biosynthesis: Understanding the array of structures produced by a plant can provide insights into the enzymatic machinery responsible for their synthesis.

The continued exploration of the chemodiversity of bis-β-carboline alkaloids in Picrasma and other plant species will undoubtedly lead to the discovery of new compounds with novel structures and potentially valuable biological properties.

Synthetic Strategies and Chemical Derivatization Research

Total Synthesis Methodologies for Picrasidine T and Related Isomers.pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.netdoi.orgpku.edu.cnpku.edu.cn

The first total syntheses of this compound, along with its congeners Picrasidine G, S, and R, were accomplished through a divergent synthetic strategy. pku.edu.cnrsc.orgnih.govresearchgate.net A key feature of these syntheses is the late-stage construction of the characteristic indolotetrahydroquinolizinium (ITHQ) skeleton found in Picrasidines G, S, and T. pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.penih.govresearchgate.net This approach provides a flexible platform for accessing various members of this alkaloid family and their derivatives. pku.edu.cnpku.edu.cnpku.edu.cn

Regio-selective Aza-[4+2] Cycloaddition Approaches for Indolotetrahydroquinolizinium (ITHQ) Skeleton Formation.pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgnih.govresearchgate.netresearchgate.netpku.edu.cn

A pivotal step in the total synthesis of this compound and related ITHQ-type alkaloids is a regio-selective formal aza-[4+2] cycloaddition. pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgnih.govresearchgate.netresearchgate.netpku.edu.cn This key reaction involves the dimerization of vinyl β-carboline precursors to construct the core ITHQ framework. pku.edu.cnrsc.orgnih.gov The successful implementation of this late-stage cycloaddition provides strong evidence for a potential biosynthetic pathway for these natural products. pku.edu.cnrsc.orgnih.govresearchgate.netnih.gov The reaction's high regioselectivity is crucial for the specific formation of the desired picrasidine skeleton over other possible isomers. nih.gov

Computational Studies on Aza-[4+2] Cycloaddition Mechanisms and Regioselectivity in this compound Synthesis.pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgnih.govresearchgate.netpku.edu.cn

To understand the underlying factors governing the observed regioselectivity in the aza-[4+2] cycloaddition, computational studies have been employed. pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgnih.govresearchgate.netpku.edu.cn These theoretical investigations have revealed that the cycloaddition proceeds through a stepwise mechanism rather than a concerted one. pku.edu.cnrsc.orgnih.govresearchgate.netnih.gov Density functional theory (DFT) calculations have been instrumental in elucidating the reaction pathway, indicating that the formation of Picrasidine G, a precursor to this compound, is both kinetically and thermodynamically favored over its potential isomer, isopicrasidine G. nih.gov The calculated energy difference (ΔΔG) of 3.77 kcal/mol explains the high regioselectivity observed experimentally. pku.edu.cnrsc.orgnih.govresearchgate.netrsc.orgnih.gov

The computational analysis showed that the reaction initiates with the formation of a key intermediate, which then undergoes annulation and subsequent intramolecular proton transfer to yield the final product. nih.gov This detailed mechanistic understanding is invaluable for optimizing reaction conditions and for the rational design of future synthetic routes.

Iridium-catalyzed C-H Borylation for Site-Selective C-8 Functionalization and Structural Diversification.pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgresearchgate.net

A significant challenge in the synthesis of this compound is the introduction of the hydroxyl group at the C-8 position of the β-carboline nucleus. To address this, a late-stage C-H functionalization strategy was developed. pku.edu.cnrsc.orgrsc.orgresearchgate.net Specifically, an iridium-catalyzed C-H borylation reaction was successfully applied to the β-carboline substrate. pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.org This reaction allows for the site-selective installation of a boryl group at the C-8 position, which can then be further functionalized, for instance, through oxidation to the desired hydroxyl group. rsc.org This method provides an efficient and flexible means for the structural diversification of the picrasidine scaffold, enabling the synthesis of natural product-like analogues with varied substituents at the C-8 position. pku.edu.cnrsc.orgnih.govresearchgate.netrsc.org

Development of Other Synthetic Routes to this compound and its Analogues (e.g., Thiazolium-catalyzed Stetter reaction for related picrasidines).pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgpku.edu.cn

In addition to the aza-[4+2] cycloaddition approach, other synthetic methods have been explored to access related picrasidine alkaloids. For example, the synthesis of Picrasidine R, which features a 1,4-diketone linker instead of the ITHQ skeleton, was achieved using a thiazolium-catalyzed Stetter reaction. pku.edu.cnrsc.orgnih.govresearchgate.netcontinental.edu.persc.orgpku.edu.cn This reaction involves the coupling of an aldehyde and a vinyl ketone, providing a concise route to this structural variant. rsc.org The exploration of diverse synthetic strategies like the Stetter reaction broadens the toolbox available for constructing the family of bis-β-carboline alkaloids. pku.edu.cnrsc.org

Divergent Synthetic Pathways for this compound Derivatives and Natural Product-like Analogues.pku.edu.cnrsc.orgnih.govresearchgate.netresearchgate.netpku.edu.cnpku.edu.cn

A key success of the synthetic research on this compound has been the development of divergent pathways that allow for the creation of a library of derivatives and analogues. pku.edu.cnrsc.orgnih.govresearchgate.netpku.edu.cnpku.edu.cn The late-stage functionalization strategy, particularly the iridium-catalyzed C-H borylation, is central to this approach. pku.edu.cnrsc.orgresearchgate.net By modifying the β-carboline precursors or by functionalizing the picrasidine core at a late stage, a variety of natural product-like derivatives can be synthesized. pku.edu.cnrsc.orgnih.govresearchgate.netresearchgate.net This diversity-oriented synthesis is crucial for exploring the structure-activity relationships within this class of compounds and for developing new chemical probes or potential therapeutic agents. pku.edu.cn

Rational Design and Synthesis of Novel this compound Analogues for Mechanistic Probes

The rational design and synthesis of novel this compound analogues are an emerging area of research aimed at creating tools to investigate the biological mechanisms of action of this class of compounds. While specific examples of this compound analogues designed as mechanistic probes are not yet extensively detailed in the available literature, the synthetic strategies developed provide a clear path forward. For instance, the ability to selectively modify the C-8 position allows for the introduction of various functional groups, such as reporter tags (e.g., fluorophores or biotin) or photo-cross-linking moieties. researchgate.net These "probe" molecules would be invaluable for identifying the cellular targets and binding partners of this compound and its derivatives, thereby elucidating their biological functions. The development of such probes is a logical next step in capitalizing on the synthetic achievements in this field.

Biosynthetic Pathway Elucidation Research

Investigation of Putative Biosynthetic Intermediates and Precursors

The biosynthesis of complex natural products like Picrasidine T is understood to proceed from simpler, monomeric precursors. Research has proposed that this compound, which features an indolotetrahydroquinolizinium (ITHQ) skeleton, is likely formed through the dimerization of specific vinyl-substituted monomeric β-carboline alkaloids. pku.edu.cn This hypothesis is rooted in the co-occurrence of such monomers in nature and the chemical plausibility of their combination to form the larger dimeric structure.

Synthetic studies have explored this hypothesis by identifying plausible precursors. It has been speculated that ITHQ-type bis-β-carboline alkaloids could be generated via a late-stage cycloaddition of two vinyl-substituted monomeric β-carboline alkaloids. pku.edu.cn Specific compounds identified as potential natural precursors include:

Dehydrocrenatine

Picrasidine I

Dehydrocrenatidine

These molecules are themselves natural products, which strengthens the hypothesis that they serve as the building blocks for more complex dimers like this compound. pku.edu.cn The investigation of these compounds provides a critical foundation for proposing and testing potential biosynthetic routes.

Table 1: Putative Monomeric Precursors in this compound Biosynthesis

| Precursor Compound | Type |

|---|---|

| Dehydrocrenatine | Monomeric β-carboline alkaloid |

| Picrasidine I | Monomeric β-carboline alkaloid |

Proposed Role of Regio-selective Aza-[4+2] Cycloaddition in this compound Biosynthesis

A pivotal breakthrough in understanding the formation of this compound came from biomimetic synthesis studies. Research has provided strong evidence for a late-stage, regio-selective formal aza-[4+2] cycloaddition as the key bond-forming event. pku.edu.cnCurrent time information in Montreal, CA.researchgate.net This reaction involves the joining of two monomeric vinyl β-carboline precursors to construct the characteristic ITHQ skeleton of this compound. pku.edu.cnrsc.orgnih.gov

The total synthesis of this compound and its relatives, Picrasidine G and S, was successfully achieved using this proposed cycloaddition. pku.edu.cnCurrent time information in Montreal, CA.researchgate.net This synthetic achievement lends significant weight to the hypothesis that a similar reaction occurs in nature. pku.edu.cn

Key findings supporting the aza-[4+2] cycloaddition hypothesis include:

Biomimetic Synthesis: The successful laboratory synthesis of the ITHQ skeleton via this cycloaddition suggests its biological feasibility. pku.edu.cnnih.gov

Regioselectivity: The reaction exhibits high regioselectivity, meaning the precursors combine in a specific orientation. Computational studies have investigated the energetics of this process, revealing a significant energy difference (ΔΔG = 3.77 kcal mol⁻¹) between the possible reaction pathways, which explains the observed selective formation of the natural product's structure. pku.edu.cnCurrent time information in Montreal, CA.researchgate.net

Stepwise Mechanism: Computational models suggest that the aza-[4+2] cycloaddition is not a concerted process but occurs in a stepwise manner. pku.edu.cnCurrent time information in Montreal, CA.researchgate.net

This synthetic and computational evidence provides a robust, albeit hypothetical, model for the crucial dimerization step in the biosynthesis of this compound. pku.edu.cn

Enzymatic Studies Towards Elucidating Key Biotransformation Steps

While biomimetic synthesis and computational analysis have provided a compelling model for this compound formation, the specific enzymes that catalyze these steps in the source organism, Picrasma quassioides, remain to be identified. The proposed biosynthetic pathway, centered on the aza-[4+2] cycloaddition, is currently based on chemical principles and synthetic evidence rather than direct enzymatic characterization. pku.edu.cnnih.gov

The elucidation of biosynthetic pathways for natural products often involves a combination of approaches, including genetic analysis (like gene cluster identification) and biochemical assays with isolated enzymes. analis.com.mycrimsonpublishers.com To date, published research has not reported the successful identification or characterization of the specific enzymes—likely a type of cyclase or Diels-Alderase—responsible for the dimerization of β-carboline monomers to form this compound.

Therefore, the enzymatic basis of the proposed key biotransformation is an area ripe for future investigation. Confirming the existence and function of an enzyme that performs the proposed regio-selective aza-[4+2] cycloaddition in vivo would be the definitive step in validating the hypothesized biosynthetic pathway.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Picrasidine G |

| Picrasidine S |

| Picrasidine R |

| Picrasidine I |

| Dehydrocrenatine |

Mechanistic Investigations of Biological Activities in Vitro and Pre Clinical Models

Anti-cancer Research Trajectories

Modulation of Cellular Proliferation and Viability in Cancer Cell Lines

Picrasidine T, a canthin-6-one (B41653) alkaloid, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Studies have shown its effectiveness in inhibiting the growth of lung carcinoma (A549), ovarian cancer (SK-OV-3), skin melanoma (SK-MEL-2), and colon cancer (HCT-15) cells, with IC50 values indicating potent anti-proliferative effects.

The anti-cancer properties are not exclusive to this compound, as related picrasidine alkaloids have also shown considerable cytotoxic potential. For example, picrasidine I exhibited strong activity against various cancer cell lines, and other derivatives have demonstrated selective cytotoxicity. The structural features of these canthin-6-one alkaloids, particularly substitutions on the A and D rings, have been found to be crucial for their cytotoxic activity. This suggests that the specific chemical structure of this compound is a key determinant of its ability to suppress cancer cell proliferation. The collective findings from research on this compound and its analogs highlight the potential of this class of compounds in the development of novel cancer therapies.

Table 1: Cytotoxic Activity of this compound and Related Compounds against Various Cancer Cell Lines

Mechanistic Studies on Cell Cycle Arrest

A key mechanism underlying the anti-proliferative effects of picrasidines is their ability to induce cell cycle arrest, thereby halting the division of cancer cells. Research on related canthin-6-one alkaloids has provided insights into this process. For instance, studies have shown that certain picrasidine derivatives can cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle.

This cell cycle arrest at the G2/M checkpoint is often linked to the modulation of crucial regulatory proteins. Treatment of cancer cells with these compounds has been observed to decrease the expression levels of cyclin B1 and cyclin-dependent kinase 1 (CDK1). These two proteins form a complex that is essential for the transition from the G2 phase to mitosis. By downregulating cyclin B1 and CDK1, picrasidines effectively block the cell cycle, preventing cancer cells from dividing and thus inhibiting tumor growth. These findings suggest that a fundamental aspect of the anti-cancer action of picrasidines, including likely this compound, involves the disruption of normal cell cycle progression in malignant cells.

Induction of Apoptosis and Related Signaling Pathways

A substantial body of evidence indicates that this compound and its related canthin-6-one alkaloids exert their anti-cancer effects by inducing apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. This apoptotic induction has been observed in a variety of cancer cell lines.

The process of apoptosis triggered by picrasidines involves the activation of several key signaling pathways. A central element is the caspase cascade. Treatment with these alkaloids leads to the cleavage and activation of caspase-3, a primary executioner caspase, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), which is a well-established marker of apoptosis.

Furthermore, the pro-apoptotic activity of picrasidines is often mediated by the regulation of proteins in the Bcl-2 family. An increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 have been reported. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm and the subsequent activation of the caspase cascade.

Signaling pathways such as ERK and Akt are also implicated in the apoptotic effects of these compounds. For instance, some studies have demonstrated that the pro-apoptotic effects are associated with the inhibition of the Akt signaling pathway, a key regulator of cell survival. Additionally, the induction of heme oxygenase-1 (HO-1) has been observed following treatment with certain canthin-6-one alkaloids, and this has been linked to the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Anti-Metastatic and Anti-Invasion Mechanisms

In addition to their effects on cell proliferation and apoptosis, picrasidines have been investigated for their potential to inhibit cancer metastasis and invasion, which are crucial for cancer progression. Research on related canthin-6-one alkaloids has illuminated these anti-metastatic mechanisms.

A key process in metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells acquire migratory and invasive properties. Studies have shown that certain picrasidines can effectively inhibit EMT. This is achieved by increasing the expression of epithelial markers like E-cadherin, while simultaneously decreasing the expression of mesenchymal markers such as N-cadherin and vimentin. The transcription factors Snail and Slug, which are master regulators of EMT, have also been shown to be downregulated by these compounds.

Another mechanism by which picrasidines may exert their anti-metastatic effects is through the downregulation of kallikrein-related peptidase 10 (KLK10). Elevated levels of KLK10 have been associated with increased cancer cell invasion and metastasis. By reducing the expression of KLK10, these alkaloids can potentially suppress the invasive capacity of cancer cells. These findings underscore the multifaceted anti-cancer properties of picrasidines, indicating their potential not only to eliminate cancer cells but also to prevent their dissemination.

Elucidation of Intracellular Signaling Pathway Modulation

The wide-ranging anti-cancer activities of this compound and its related compounds are rooted in their ability to modulate a complex network of intracellular signaling pathways that are frequently dysregulated in cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include ERK, p38, and JNK, are common targets of picrasidines. For example, the induction of apoptosis by these compounds has been linked to the sustained activation of the stress-activated kinases JNK and p38. In contrast, the ERK pathway, which is often associated with cell survival and proliferation, can be inhibited by certain picrasidines.

The NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival, is another significant target. Research has shown that canthin-6-one alkaloids can suppress the activation of NF-κB, thereby inhibiting the expression of its downstream target genes that promote cell proliferation and survival.

Furthermore, the EGFR/STAT3 and PI3K/AKT signaling pathways, which are pivotal for cancer cell growth, survival, and metastasis, are also modulated by picrasidines. For instance, some compounds in this class have been found to inhibit the phosphorylation and subsequent activation of EGFR, STAT3, and AKT. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis. The collective evidence highlights the capacity of this compound and its analogs to interfere with multiple key signaling cascades that are fundamental to cancer development and progression.

Table 2: Modulation of Intracellular Signaling Pathways by Picrasidines

Anti-inflammatory Research Trajectories

Mechanistic studies have shown that the anti-inflammatory effects of picrasidines are mediated through the modulation of key inflammatory pathways. A primary target is the NF-κB signaling pathway. As previously noted, these compounds can inhibit the activation of NF-κB, which in turn suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively, has also been observed following treatment with canthin-6-one alkaloids. This further contributes to their anti-inflammatory effects. The ability of this compound and its analogs to target these central inflammatory pathways underscores their potential as therapeutic agents for inflammatory conditions and as a complementary mechanism in their anti-cancer activity.

Immunomodulatory Research Directions

Recent investigations into picrasidine alkaloids have uncovered novel immunomodulatory functions, suggesting their potential to actively shape and enhance specific immune responses.

A significant recent discovery in the study of related compounds is the identification of Picrasidine S as a potent inducer of Type I Interferon (IFN-I) nih.govnih.govsemanticscholar.org. Mechanistic studies revealed that Picrasidine S initiates the activation of the cGAS-IFN-I pathway nih.govnih.govsemanticscholar.orgpku.edu.cn. The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells nih.goveurekaselect.com. Upon activation, this pathway triggers a signaling cascade that results in the robust production of IFN-I and other inflammatory cytokines nih.gov. The ability of a picrasidine compound to activate this specific pathway highlights a sophisticated immunomodulatory capability beyond general anti-inflammatory effects, positioning these molecules as potential regulators of innate immune sensing nih.govsemanticscholar.org.

The activation of the cGAS-IFN-I pathway by Picrasidine S has profound consequences for adaptive immunity, leading to a significantly enhanced T cell response nih.govnih.govsemanticscholar.orgpku.edu.cn. The production of Type I Interferons is known to be crucial for bridging the innate and adaptive immune responses, particularly for the priming and activation of T cells embopress.orgresearchgate.net.

Specifically, studies involving Picrasidine S have demonstrated that its immunomodulatory activity boosts CD8+ T cell-mediated anti-tumor immunity nih.govnih.govsemanticscholar.org. This includes a notable increase in the population of CD8+ central memory (TCM)-like cells, which are critical for long-term protective immunity nih.govnih.govsemanticscholar.orgpku.edu.cn. The cGAS-STING pathway is instrumental in this process, as it facilitates the cross-priming of CD8+ T cells by dendritic cells and supports their effector functions cell-stress.comnih.gov. This suggests that picrasidines could be utilized to specifically augment cellular immunity, a highly sought-after feature in therapies for cancer and infectious diseases nih.gov.

Given its ability to activate the cGAS-IFN-I pathway and subsequently enhance T cell-mediated immunity, Picrasidine S has been identified as a promising candidate for a new class of vaccine adjuvants nih.govnih.govsemanticscholar.orgpku.edu.cn. Adjuvants are critical components of vaccines that help to shape and strengthen the immune response to an antigen nih.gov. There is an urgent need for new adjuvants that can effectively trigger robust cellular immune responses, which are essential for vaccines against cancer and certain viruses nih.govpku.edu.cn.

Through a comprehensive chemical screening, Picrasidine S was discovered to act as a powerful adjuvant, significantly enhancing both humoral (antibody-based) and cellular (T cell-based) immune responses nih.govnih.govsemanticscholar.org. When used in a vaccine formulation, it demonstrated significantly enhanced adjuvant activity in promoting cellular immunity compared to the commonly used alum adjuvant nih.govsemanticscholar.org. This research positions picrasidines as a promising scaffold for the development of novel adjuvants for next-generation vaccines, particularly in the field of cancer prevention nih.govnih.govpku.edu.cn.

Anti-Infective Research Trajectories

While direct studies on the antiviral mechanisms of this compound are not extensively documented, the broader context of antiviral research provides potential avenues for investigation, particularly concerning enzymes essential for viral replication, such as the SARS-CoV-2 Main Protease (Mpro).

Mpro, also known as 3CLpro, is a cysteine protease crucial for processing viral polyproteins translated from viral RNA. This function is indispensable for the virus's life cycle, making Mpro a prime target for antiviral drug development. Inhibition of this enzyme effectively blocks viral replication. The catalytic mechanism of Mpro involves a Cys145-His41 catalytic dyad. The process begins with the deprotonation of the Cys145 thiol group by the adjacent His41, forming a reactive anionic sulfur. This sulfur atom then launches a nucleophilic attack on the carbonyl carbon of the scissile amide bond in the viral polyprotein, leading to its cleavage.

Inhibitors of Mpro are often designed as peptidomimetic compounds that can fit into the enzyme's active site. These inhibitors frequently feature an electrophilic "warhead" designed to form a covalent bond with the catalytic cysteine (Cys145), thereby inactivating the enzyme. This strategy has been successfully employed in the development of potent antivirals against SARS-CoV-2. Given that many natural alkaloids exhibit enzyme inhibitory properties, investigating whether this compound or related β-carbolines can interact with and inhibit Mpro or other viral proteases like the papain-like protease (PLpro) presents a logical trajectory for future antiviral research. nih.govtocris.com

Research into the antibacterial potential of this compound can be inferred from studies on alkaloids derived from its source plant, Picrasma quassioides. This plant is a known source of various β-carboline alkaloids that have demonstrated notable antibacterial properties.

Studies have shown that extracts from P. quassioides possess broad-spectrum antibacterial activity. Specifically, β-carboline alkaloids isolated from the plant's stem, such as picrasidine F, G, and S, have exhibited significant activity against the Gram-positive bacterium Staphylococcus aureus. Furthermore, other research has identified that dimeric β-carbolines from P. quassioides show strong antimicrobial effects against both Escherichia coli (Gram-negative) and Staphylococcus aureus. Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and are known for a wide range of pharmacological activities, including potent antibacterial action against pathogenic microorganisms. tocris.com The established antibacterial profile of related compounds from the same plant suggests that this compound may also contribute to these effects and warrants further investigation into its specific antibacterial spectrum and mechanism of action.

The potential anti-malarial activity of this compound is supported by its classification as a β-carboline alkaloid and its isolation from plants of the Picrasma genus, which have a history of use in traditional medicine against malaria. nih.govnih.gov While this compound itself has not been extensively tested, several related β-carbolines from Picrasma javanica have demonstrated anti-malarial properties.

Studies on Thai P. javanica have identified this compound as a constituent alongside other β-carbolines like crenatine (1-ethyl-4-methoxy-β-carboline) and dehydrocrenatine (4-methoxy-1-vinyl-β-carboline), both of which have confirmed anti-malarial activity. nih.govnih.gov Research has shown that extracts from P. javanica can inhibit the growth of Plasmodium berghei in mice in a dose-dependent manner. nih.govnih.gov For example, a hexane extract of the stem bark demonstrated a 52.5% inhibition of parasitemia at a dose of 400 mg/kg. nih.govnih.gov The antiplasmodial activity of these related β-carbolines against Plasmodium falciparum, the deadliest malaria parasite, suggests a shared mechanism of action that may also be present in this compound. This makes it a compound of interest in the search for new anti-malarial drug leads.

Neuroprotective Research Considerations (referencing related β-carbolines)

The neuroprotective potential of this compound is an area of growing interest, largely based on the well-documented neuropharmacological activities of the β-carboline alkaloid family.

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, into toxic oligomers and insoluble plaques in the brain. frontiersin.org The inhibition of this aggregation process is a major therapeutic strategy. Studies on related β-carboline alkaloids, such as harmine and harmol, have shown that they can effectively interfere with the amyloid fibril formation of human islet amyloid polypeptide (hIAPP), a process mechanistically similar to Aβ aggregation. These compounds were found to prevent the formation of fibril structures and reduce the presence of toxic oligomeric species. The mechanism involves strong binding affinities to the amyloidogenic peptide through hydrophobic and hydrogen bonding interactions, thereby reducing peptide-induced cytotoxicity. This evidence suggests that this compound, as a member of the β-carboline family, may possess a similar ability to inhibit Aβ42 aggregation, making it a candidate for further investigation in the context of Alzheimer's disease therapeutics. frontiersin.org

The cholinergic hypothesis of Alzheimer's disease links cognitive decline to a deficiency in the neurotransmitter acetylcholine (ACh). nih.gov A primary therapeutic approach is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh breakdown. nih.gov Various β-carboline alkaloids have been evaluated for their ability to inhibit AChE and the related enzyme butyrylcholinesterase (BuChE).

The results for β-carbolines have been varied. Some synthetic β-carboline derivatives show potent and selective inhibition of AChE. For instance, a novel series of harmine derivatives demonstrated significant anti-AChE activity, with one compound (ZLWH-23) exhibiting an IC50 value of 0.27 μM for AChE, while being much less potent against BuChE (IC50 = 20.82 μM). Conversely, other studies on different β-carboline hybrids found them to be highly selective for BuChE, with negligible effects on AChE. For example, a series of β-carboline-1,3,5-triazine hybrids were selective for BuChE, with IC50 values in the range of 1.0–18.8 µM. This variability highlights that the specific substitutions on the β-carboline scaffold are critical in determining the inhibitory potency and selectivity towards AChE or BuChE. These findings underscore the potential for this compound to act as a cholinesterase inhibitor, though its specific activity and selectivity remain to be determined.

Table 1: Cholinesterase Inhibitory Activity of Selected β-Carboline Derivatives

| Compound | Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|---|

| ZLWH-23 (Harmine derivative) | AChE | 0.27 | Selective for AChE |

| ZLWH-23 (Harmine derivative) | BuChE | 20.82 | |

| β-carboline-1,3,5-triazine hybrid (Compound 12) | BuChE | 1.0 | Selective for BuChE |

| Harmane | AChE | 7.11 | Selective for AChE |

| Harmane | BuChE | >77 |

Structure-Activity Relationship (SAR) Studies for this compound and Related Alkaloids

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the properties of natural products and designing more effective and specific drugs. preprints.org For alkaloids derived from plants like Picrasma quassioides, SAR analyses are crucial for understanding how chemical structure influences biological activity. preprints.org Research has demonstrated that for these alkaloids, the core skeleton, as well as the specific positions and chemical properties of substituent groups, are pivotal in determining their biological activity and toxicity. rsc.orgnih.gov By systematically modifying the chemical structure of Picrasidine alkaloids and evaluating their subsequent biological effects, researchers can identify the key molecular features responsible for their therapeutic potential.

Correlating Specific Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of Picrasidine alkaloids are intrinsically linked to their distinct structural features. Variations in the β-carboline skeleton and its substituents lead to a range of biological activities, from anticancer effects to selective receptor modulation. nih.govmdpi.com

For instance, Picrasidine C, a dimeric β-carboline alkaloid, has been identified as a subtype-selective agonist for the peroxisome proliferator-activated receptor α (PPARα). nih.gov This selectivity is a key finding, as PPARα is involved in the metabolism of lipids, glucose, and cholesterol. nih.gov Other related dimeric alkaloids, such as Picrasidine G, have been shown to reduce the viability of triple-negative breast cancer cells by inhibiting the EGFR/STAT3 signaling pathway. mdpi.com

The anti-metastatic properties of Picrasidine J in head and neck squamous cell carcinoma are attributed to its ability to inhibit the epithelial-mesenchymal transition (EMT) process and downregulate the serine protease KLK-10. mdpi.comnih.gov Meanwhile, Picrasidine I has been found to exert cytotoxic effects in oral squamous cell carcinoma and nasopharyngeal carcinoma by inducing apoptosis. mdpi.com These distinct outcomes highlight how subtle structural differences among the Picrasidine family can lead to different interactions with biological targets and varied therapeutic effects. In vivo studies on alkaloids from Picrasma quassioides have confirmed that the alkaloid skeleton and the nature of its substituents are critical determinants of both anti-angiogenic activity and toxicity. rsc.org

| Alkaloid | Structural Feature | Biological Activity Noted | Potency / Selectivity Detail |

|---|---|---|---|

| Picrasidine C | Dimeric β-carboline | PPARα Agonism | Activates PPARα selectively over other PPAR subtypes. nih.gov |

| Picrasidine G | Dimeric β-carboline | Anticancer (Breast Cancer) | Reduces cell viability by inhibiting the EGFR/STAT3 pathway. mdpi.com |

| Picrasidine I | β-carboline | Anticancer (Oral, Nasopharyngeal) | Induces apoptosis and cell cycle arrest. mdpi.com |

| Picrasidine J | Dimeric β-carboline | Anti-metastatic (Head & Neck Cancer) | Inhibits cell motility, migration, and invasion by targeting the EMT process and ERK signaling. mdpi.comnih.gov |

Computational Approaches in SAR Analysis (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are powerful tools for elucidating the SAR of complex molecules like this compound and its relatives. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into how these alkaloids interact with their protein targets at a molecular level. nih.govnih.gov

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method has been successfully applied to alkaloids from Picrasma quassioides. For example, in a study targeting the CviR protein in C. violaceum, several phytochemicals from this plant showed strong binding affinities, indicating their potential as quorum sensing inhibitors. nih.gov The docking scores, measured in kcal/mol, suggest the strength of the interaction, with more negative values indicating stronger binding. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Kumudine B | CviR | -9.1 |

| Picrasamide A | CviR | -8.9 |

| Quassidine I | CviR | -8.8 |

| Quassidine J | CviR | -8.8 |

| C6-HSL (Native Ligand) | CviR | -7.7 |

Data sourced from a molecular docking analysis of Picrasma quassioides compounds against the CviR protein. nih.gov

Molecular Dynamics (MD) Simulations offer a way to observe the physical motion of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nih.govnih.gov For Picrasidine C, MD simulations were used to investigate its binding mode with PPARα and understand the mechanism of its selectivity over PPARγ. nih.gov Similarly, a 200-nanosecond MD simulation for Kumudine B, a top-ranked CviR inhibitor, confirmed its stable binding with only minor fluctuations, further validating the docking results. nih.gov These computational strategies are invaluable for understanding binding patterns and guiding the structural optimization of lead compounds for improved affinity and druggability. nih.gov

Identification of Key Pharmacophores and Binding Interactions

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to bind to a specific target receptor. nih.govunina.it Identifying these pharmacophores is a critical step in understanding SAR and in designing new, potent molecules.

Computational studies on Picrasidine C have utilized pharmacophore modeling to understand its interaction with PPARα. nih.gov The analysis of its binding pattern revealed that specific interactions and steric hindrance are key to its biological activity and selectivity. It was speculated that steric hindrance from the residue Phe363 in the PPARγ binding pocket is the primary reason for Picrasidine C's selective affinity for PPARα. nih.gov This type of specific interaction, where the shape and properties of the ligand and receptor must be complementary, is a cornerstone of drug selectivity.

The binding of alkaloids to their targets is governed by a variety of non-covalent interactions. Docking studies on Picrasidine S with the p38α protein have generated 2D interaction maps that visualize these connections. researchgate.net These interactions can include:

Hydrogen Bonds: Crucial for orienting the ligand within the binding site.

Hydrophobic Interactions: Often involving aromatic rings, contributing significantly to binding affinity.

CH-π Interactions: A weaker, unconventional interaction where a C-H bond interacts with the face of an aromatic ring, which can be critical for productive binding. researchgate.net

By identifying the precise atoms and functional groups on this compound and related alkaloids that participate in these interactions, researchers can build a comprehensive pharmacophore model. This model then serves as a template for designing novel derivatives with enhanced potency and selectivity.

Advanced Analytical Methodologies in Picrasidine T Research

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Picrasidine T, particularly for its identification within the complex chemical matrix of Picrasma quassioides extracts. Techniques like UHPLC-Orbitrap-Ion Trap Mass Spectrometry provide highly accurate mass measurements, which are fundamental for determining the elemental composition of a compound. frontiersin.orgresearchgate.net

A significant challenge in the analysis of this compound is the presence of isomers—compounds with the same molecular formula and thus the same exact mass. For instance, this compound shares its calculated m/z (mass-to-charge ratio) with its isomers, kumudine D and picrasidine H. frontiersin.orgnih.gov In these cases, HRMS alone is insufficient for definitive identification. However, when coupled with tandem mass spectrometry (MS/MS or MS²), it provides fragmentation patterns that offer clues to the compound's structure. frontiersin.orgnih.gov By analyzing these fragments and comparing them against databases or with known standards, researchers can distinguish between isomers. frontiersin.orgnih.gov This approach was successfully used to analyze active compounds in Kumu, a traditional Chinese medicine preparation from Picrasma quassioides. frontiersin.org

| Compound | Ionization Mode | Calculated m/z | Reference |

|---|---|---|---|

| This compound | Positive | 481.1870 | frontiersin.orgnih.gov |

| This compound | Negative | 479.1725 | frontiersin.orgnih.gov |

| Kumudine D | Positive | 481.1870 | frontiersin.orgnih.gov |

| Picrasidine H | Positive | 481.1870 | frontiersin.orgnih.gov |

Advanced Chromatographic Techniques (e.g., HPLC-MS) for Purity Assessment and Quantitative Analysis

Advanced chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are central to this compound research. When coupled with a mass spectrometer (LC-MS), these methods provide a powerful platform for both the separation and identification of compounds in a mixture. frontiersin.org

The primary role of chromatography in this context is to separate this compound from other closely related alkaloids and constituents present in the plant extract. frontiersin.orgnih.gov The ability of UHPLC to resolve isomers like this compound, kumudine D, and picrasidine H based on their differential interactions with the stationary phase is critical for accurate analysis. frontiersin.orgresearchgate.net The time it takes for a compound to pass through the column, known as its retention time (tR), is a key identifying characteristic when combined with mass spectrometry data. frontiersin.org

Furthermore, these techniques are vital for assessing the purity of isolated compounds. In research settings, the purity of reference standards is paramount; for alkaloids derived from Picrasma quassioides, purities of over 95% are typically required for reliable bioassays and further analysis. nih.gov Quantitative analysis, which determines the concentration of this compound in an extract or preparation, also relies on the precise separation and detection capabilities of HPLC and UHPLC systems.

| Compound | Technique | Finding | Reference |

|---|---|---|---|

| This compound | UHPLC | Successfully separated from its isomers, kumudine D and picrasidine H. | frontiersin.orgresearchgate.net |

| This compound | ChromGenius (Software) | Retention time (tR) can be computationally predicted to aid in identification. | frontiersin.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone technique in the structural elucidation of complex natural products since the 1960s, playing a pivotal role in characterizing the quassinoids and alkaloids of the Simaroubaceae family. scielo.brscielo.br For this compound, a dimeric β-carboline alkaloid, NMR is essential for determining its precise atomic connectivity and three-dimensional shape. researchgate.netresearchgate.net

The structure of this compound was originally determined through spectral analysis, in which NMR would have been a key component. researchgate.netresearchgate.net Techniques like ¹H NMR provide information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.net Advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) allow researchers to map out the connections between atoms, piecing together the complex dimeric structure. In recent studies of related N-methoxy-β-carboline alkaloids from Picrasma quassioides, analysis of ¹³C NMR chemical shifts was used to rapidly identify the N-methoxy groups, as their signals consistently appear in a predictable region (greater than δC 62). researchgate.net This demonstrates how NMR continues to be a powerful tool for detailed structural characterization.

X-Ray Crystallography for Absolute Stereochemistry Determination and Conformational Studies (referencing related picrasidines)

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of a precise three-dimensional map of electron densities, revealing the exact spatial arrangement of every atom.

While specific X-ray crystallographic data for this compound itself is not widely reported, the technique has been extensively used to unequivocally determine the structures and absolute configurations of many other complex molecules isolated from Picrasma quassioides. researchgate.netresearchgate.net For instance, the absolute configurations of new quassinoids and N-methoxy-β-carboline alkaloids from this plant have been confirmed through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net By analyzing related picrasidines and other constituents, researchers establish a reliable structural framework for this class of compounds, which can support the structural assignments made for this compound through other spectroscopic means like NMR.

Computational Chemistry and Chemoinformatics Tools in this compound Research (e.g., Molecular Docking, Molecular Dynamics Simulations, ADME/Tox Prediction)

In modern natural product research, computational and chemoinformatics tools are increasingly used to predict the biological potential and pharmacokinetic properties of compounds like this compound. These in silico methods can guide further experimental work and provide insights into a molecule's mechanism of action.

Molecular Docking: This technique simulates the interaction between a ligand (this compound) and a protein target. By predicting the binding affinity and orientation, it can help identify potential biological targets and explain observed activities. researchgate.net

ADME/Tox Prediction: Chemoinformatics servers and software, such as pkCSM, are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a molecule. researchgate.net These predictions help assess a compound's "drug-likeness." researchgate.net Studies have reported that this compound possesses favorable drug-like properties based on such analyses. researchgate.net

Retention Time Prediction: Tools like ChromGenius use chemical similarity searching to predict the chromatographic retention time of compounds. frontiersin.orgresearchgate.net This has been applied to this compound and its isomers to aid in their identification in complex LC-MS datasets. frontiersin.orgresearchgate.net

Molecular Dynamics (MD) Simulations: While molecular docking provides a static picture of binding, MD simulations can model the dynamic behavior of a ligand-protein complex over time, offering deeper insights into the stability of the interaction. researchgate.net

| Computational Tool/Method | Application | Finding/Insight | Reference |

|---|---|---|---|

| ADME/Tox Prediction (e.g., pkCSM) | Drug-Likeness Assessment | This compound was found to have favorable drug-like properties. | researchgate.net |

| Molecular Docking | Target Identification & Binding Analysis | Used to screen natural compounds against protein targets to identify potential inhibitors. | researchgate.net |

| ChromGenius | Retention Time Prediction | Aids in the identification of this compound among its isomers in chromatographic analysis. | frontiersin.orgresearchgate.net |

Research Gaps and Future Directions in Picrasidine T Studies

Unexplored Biological Targets and Novel Signaling Pathways for Picrasidine T

While research has illuminated some mechanisms of action for this compound and its analogues, a vast number of potential biological targets and signaling pathways remain uncharted. Studies on related picrasidine compounds have shown engagement with pathways critical to disease, yet the specific interactions of this compound are less understood.

Future research should focus on:

Broad-Spectrum Kinase Profiling: Many picrasidine compounds influence key signaling cascades like the MAPK/ERK and AKT pathways. nih.govresearchgate.net For instance, Picrasidine J inhibits the phosphorylation of ERK in head and neck squamous cell carcinoma (HNSCC) cells, but does not significantly affect p38, JNK, or AKT in that context. nih.govmdpi.com Conversely, Picrasidine I activates ERK and JNK pathways in melanoma cells while suppressing AKT signaling. researchgate.net A comprehensive screening of this compound against a wide panel of kinases is needed to identify its specific targets and understand its differential effects across various cell types.

Deconvolution of Immune Modulation: Picrasidine S has been identified as a novel vaccine adjuvant that functions by activating the cGAS-IFN-I pathway, thereby enhancing T cell responses. pku.edu.cnnih.gov It is critical to investigate whether this compound shares these immunomodulatory properties and to explore its effects on other immune signaling pathways, such as those involving Toll-like receptors (TLRs), which have been predicted as targets for alkaloids from its source plant. scielo.br

Exploring Novel Receptor Interactions: Picrasidine C has been characterized as a subtype-selective agonist for the peroxisome proliferator-activated receptor α (PPARα). mdpi.comtandfonline.com Given the structural similarity among picrasidines, it is plausible that this compound may interact with other nuclear receptors or orphan receptors that have not yet been considered.

Systematic Target Identification: Unbiased screening approaches, such as chemical proteomics, can identify the direct binding partners of this compound within the cellular proteome, revealing novel targets and mechanisms that are currently unknown. Network pharmacology studies have predicted targets like VEGFA and STAT3 for alkaloids from Picrasma quassioides, providing a starting point for experimental validation for this compound. scielo.brresearchgate.net

Development of Novel Synthetic Analogues with Enhanced Bioactivity and Specificity

The complex structure of this compound offers a rich scaffold for synthetic modification. The development of novel analogues is a crucial research direction to improve its therapeutic index, enhance its potency, and fine-tune its target specificity.

Key areas for future work include:

Structure-Activity Relationship (SAR) Studies: A systematic SAR investigation is needed to determine which functional groups on the this compound molecule are essential for its activity. The unique dimeric β-carboline structure with its specific nitrogen and aromatic ring arrangements is known to be important for the pharmacological activity of related compounds. researchgate.netnih.gov By synthesizing a library of analogues with modifications at various positions, researchers can map the pharmacophore responsible for its effects.

Target-Oriented Synthesis: As specific biological targets of this compound are identified, synthetic efforts can be more directed. For example, if a particular kinase is confirmed as a primary target, analogues can be designed to fit more precisely into the ATP-binding pocket of that kinase, potentially increasing potency and selectivity, thereby reducing off-target effects.

Core Scaffold Modification: Research on Picrasidine C has already proposed the use of "core hopping" methods to design novel skeletons based on the natural product. tandfonline.com This computational approach can be applied to this compound to generate entirely new, patentable chemical entities that retain the desired biological activity but may have improved pharmacokinetic properties.

Comprehensive Elucidation of the this compound Biosynthetic Pathway

The natural production of this compound in Picrasma quassioides is the result of a complex biosynthetic pathway that is not fully understood. A complete elucidation of this pathway is essential for both biotechnological production and for understanding the chemical ecology of the plant.

Future research should aim to:

Identify Key Enzymes: this compound is a dimeric β-carboline alkaloid. researchgate.net While the general origins of related compounds like quassinoids are traced back to the mevalonate (B85504) pathway and degraded triterpenoids, the specific enzymes responsible for the dimerization and intricate tailoring of the β-carboline units to form this compound are unknown. numberanalytics.com Gene discovery efforts, using transcriptomic data from the source plant, can identify candidate genes (e.g., P450s, methyltransferases, oxidoreductases) involved in its formation.

Characterize Pathway Intermediates: A detailed metabolic profiling of P. quassioides could identify the monomeric precursors and other intermediates leading to this compound. This would provide a step-by-step map of the biosynthetic route.

Reconstitute the Pathway: Once the necessary genes are identified, the entire biosynthetic pathway could be reconstituted in a heterologous host, such as yeast or E. coli. This would confirm the function of the enzymes and provide a platform for producing this compound or its precursors through fermentation.

Integration of Multi-Omics Data in Mechanistic Research

To unravel the complex biological effects of this compound, a systems-level understanding is required. Integrating data from various "-omics" technologies can provide a holistic view of the cellular response to the compound, moving beyond a single-target, single-pathway paradigm.

Future directions include:

Transcriptomics (RNA-Seq): To analyze the global changes in gene expression in cells treated with this compound. This can reveal which signaling pathways are activated or suppressed and identify downstream effector genes.

Proteomics: To identify changes in protein expression and post-translational modifications (e.g., phosphorylation) upon treatment, which can directly pinpoint the signaling nodes being affected.

Metabolomics: To understand how this compound alters the metabolic landscape of a cell, which is particularly relevant for its effects on cancer cell metabolism or inflammatory processes.

Integrative Analysis: The true power lies in integrating these datasets. For example, correlating transcriptomic changes with proteomic data can reveal levels of regulation, while combining these with network pharmacology predictions can help build and validate comprehensive models of the compound's mechanism of action. scielo.brresearchgate.net

Advanced Predictive Modeling for this compound Activity and Selectivity

Computational methods are invaluable for accelerating drug discovery and for providing insights that are difficult to obtain through experimental means alone.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: As more analogues of this compound are synthesized and tested, robust 3D-QSAR models can be built to quantitatively predict the biological activity of new, untested compounds, thereby guiding synthetic efforts. jst.go.jp

Molecular Dynamics (MD) Simulations: While initial molecular docking studies have been performed, for instance, to predict the binding of this compound to the SARS-CoV-2 main protease, longer-timescale MD simulations are needed to provide a dynamic picture of the binding process. nih.govtandfonline.com These simulations can reveal the stability of the compound-target complex, the role of water molecules in the binding site, and potential allosteric effects.

Machine Learning and AI: Machine learning algorithms can be trained on existing data to predict new biological targets for this compound or to screen large virtual libraries for novel active compounds. This approach has already been successfully used to identify Picrasidine S as a p38α inhibitor. researchgate.net

Pharmacokinetic Modeling: Computational tools like SwissADME have been used to predict the basic ADME (absorption, distribution, metabolism, and excretion) properties of this compound. tandfonline.com More sophisticated physiologically based pharmacokinetic (PBPK) modeling will be necessary to predict its behavior in a whole-organism context.

Sustainable Production and Isolation Strategies

The reliance on extraction from its natural plant source, Picrasma quassioides, presents challenges for the large-scale and sustainable supply of this compound. jst.go.jp Developing alternative production and more efficient isolation methods is a critical research gap.

Future efforts should focus on:

Total Synthesis: While challenging due to the compound's structural complexity, achieving an efficient and scalable total synthesis of this compound is a major goal. numberanalytics.com This would ensure a consistent supply, independent of natural resources, and would also facilitate the production of analogues that are not accessible through semi-synthesis.

Biotechnological Production: As mentioned, elucidating the biosynthetic pathway opens the door to producing this compound in engineered microorganisms. This approach offers the potential for a sustainable, scalable, and cost-effective production platform.

Optimized Isolation Techniques: For extraction from natural sources, there is a need to move beyond traditional chromatographic methods. Advanced techniques like high-speed counter-current chromatography have already proven successful for isolating alkaloids from P. quassioides and could be further optimized for this compound to improve yield and purity while reducing solvent consumption. researchgate.net

Plant Cell Culture: Investigating the production of this compound in plant cell or tissue cultures of P. quassioides could provide a controlled and sustainable alternative to harvesting wild or cultivated plants.

Q & A

Q. How can Picrasidine T be isolated and identified from Picrasma quassioides using advanced chromatographic techniques?

Methodological Answer: Utilize Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap-Ion Trap Mass Spectrometry to separate and identify this compound. Validate retention times by comparing experimental values (e.g., tR(exp)) with calculated values (tR(calc)) using scatter plots and similarity coefficients (>0.85). Parameters such as column type (e.g., C18), mobile phase composition, and ion fragmentation patterns are critical for accurate identification .

Q. What analytical parameters ensure the purity and stability of this compound during experimental workflows?

Methodological Answer: Monitor retention time consistency (e.g., this compound’s width = 0.381 min) and capacity factor (k' = 5.924) via UHPLC. Assess purity using mass spectrometry fragmentation profiles and similarity coefficients. Stability studies should include pH sensitivity tests (e.g., neutral to slightly acidic conditions) and solubility analyses in solvents like methanol or acetonitrile .

Q. What are the key chemical properties of this compound that influence its experimental handling?

Methodological Answer: this compound’s molecular formula (C28H25N4O4+) indicates a positively charged quaternary alkaloid. Key properties include solubility in polar aprotic solvents, susceptibility to oxidation (due to the aromatic nitro group), and stability at temperatures below 25°C. Storage in inert atmospheres (e.g., nitrogen) is recommended for long-term preservation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational retention time data for this compound?

Methodological Answer: Investigate chromatographic conditions (e.g., column aging, mobile phase pH) and computational model inputs (e.g., dielectric constant assumptions). Use multivariate regression analysis to refine calculated retention times. Cross-validate with isotopic labeling or spiked samples to confirm identity .

Q. What experimental designs are optimal for studying this compound’s anti-inflammatory mechanisms in cellular models?

Methodological Answer: Apply the PICOT framework:

- Population : Macrophage cell lines (e.g., RAW264.7).

- Intervention : this compound at IC50 doses (determined via MTT assays).

- Comparison : Untreated cells or inhibitors (e.g., NF-κB blockers).

- Outcome : Quantify cytokine levels (IL-6, TNF-α) via ELISA.

- Time : 24–48 hr exposure. Include dose-response curves and pathway-specific inhibitors (e.g., MAPK inhibitors) to isolate mechanisms .

Q. How can conflicting data on this compound’s bioactivity across studies be systematically evaluated?

Methodological Answer: Conduct a Cochrane-style systematic review with inclusion criteria focusing on dose ranges (e.g., 1–100 µM), model systems (in vitro vs. in vivo), and outcome measures (e.g., IC50 values). Use meta-analysis to assess heterogeneity sources, such as solvent effects (DMSO vs. ethanol) or cell line variability .

Q. What omics approaches are suitable for elucidating this compound’s molecular targets?

Methodological Answer: Combine transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., NFATc1, c-Fos) and proteomics (LC-MS/MS) to map protein interactions (e.g., PARP-1 or STAT3 pathways). Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing in osteoclast precursors .

Q. How can ROS modulation by this compound be quantitatively assessed in osteoclastogenesis studies?

Methodological Answer: Use fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels in RAW264.7 cells pre-treated with this compound. Correlate with osteoclast markers (TRAP activity, actin ring formation) and pathway inhibitors (e.g., NAC for ROS scavenging). Include flow cytometry for ROS quantification at multiple timepoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.